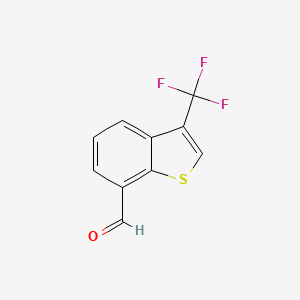
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a benzothiophene ring with an aldehyde functional group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like tetrabutylammonium fluoride . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the trifluoromethylated benzothiophene with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: 3-(Trifluoromethyl)-1-benzothiophene-7-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1-benzothiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)phenylhydrazine: Used in the synthesis of various hydrazine derivatives.
4-(Trifluoromethyl)phenol: Known for its use in the synthesis of trifluoromethylated phenols.
Trifluoromethylpyridine: Utilized in the synthesis of pyridine derivatives with trifluoromethyl groups.
Uniqueness: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the benzothiophene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C10H5F3OS |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-6(4-14)2-1-3-7(8)9/h1-5H |
Clé InChI |
BLOGTUDSUZAVEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=CS2)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















